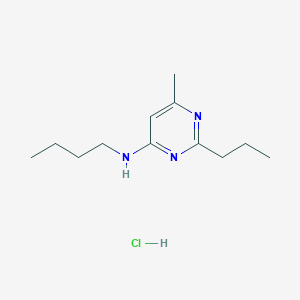
N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride, also known as BPPH, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action, making it a valuable tool for studying various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride has been used in various scientific research applications. One of the most significant uses of this compound is in the study of ion channels. This compound has been found to selectively block the Kir2.1 channel, making it a valuable tool for studying the role of this channel in various physiological processes. This compound has also been used to study the role of ion channels in the development of various diseases, including cardiac arrhythmias and epilepsy.
Mecanismo De Acción
N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride selectively blocks the Kir2.1 channel by binding to a specific site on the channel. This binding prevents the movement of potassium ions through the channel, which disrupts the normal electrical activity of cells. This disruption can have various physiological effects, depending on the type of cell and the specific processes being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific processes being studied. This compound has been found to have significant effects on cardiac function, including the prevention of arrhythmias and the reduction of cardiac hypertrophy. This compound has also been found to have effects on neuronal function, including the prevention of epileptic seizures and the reduction of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride is its selectivity for the Kir2.1 channel. This selectivity allows researchers to study the specific effects of blocking this channel, without affecting other ion channels or physiological processes. However, this compound also has some limitations. For example, its effects may be dependent on the specific cell type being studied, and its use may be limited by its solubility and stability.
Direcciones Futuras
There are many future directions for research on N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride. One potential area of study is the development of new compounds that selectively block other ion channels, allowing for the study of their specific roles in various physiological processes. Another potential area of study is the use of this compound in the development of new therapies for various diseases, including cardiac arrhythmias and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its limitations and potential applications.
Métodos De Síntesis
The synthesis of N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride involves several steps. The first step is the reaction between butylamine and 2-propyl-4,6-dichloropyrimidine, which results in the formation of N-butyl-2-propyl-4,6-dichloropyrimidinamine. This compound is then treated with methyl iodide to form N-butyl-6-methyl-2-propyl-4-pyrimidinamine. Finally, hydrochloric acid is added to this compound to form this compound.
Propiedades
IUPAC Name |
N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.ClH/c1-4-6-8-13-12-9-10(3)14-11(15-12)7-5-2;/h9H,4-8H2,1-3H3,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOXLQDUAJVZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=C1)C)CCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5359335.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)
![3-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5359380.png)
![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)
![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)